N-[(Dimethylamino)sulfonyl]-2,5-difluoro-4-methylbenzamide
Description
N-[(Dimethylamino)sulfonyl]-2,5-difluoro-4-methylbenzamide is a benzamide derivative featuring a dimethylamino sulfonyl group attached to a benzene ring substituted with fluorine atoms at positions 2 and 5, and a methyl group at position 2.
Properties
IUPAC Name |
N-(dimethylsulfamoyl)-2,5-difluoro-4-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O3S/c1-6-4-9(12)7(5-8(6)11)10(15)13-18(16,17)14(2)3/h4-5H,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAYKQMYYMCEBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)C(=O)NS(=O)(=O)N(C)C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Dimethylamino)sulfonyl]-2,5-difluoro-4-methylbenzamide typically involves the reaction of 2,5-difluoro-4-methylbenzoic acid with dimethylamine and a sulfonylating agent. One common method involves the use of sulfonyl chloride as the sulfonylating agent. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and purification systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(Dimethylamino)sulfonyl]-2,5-difluoro-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The fluorine atoms on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions, often in the presence of a catalyst or under elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups replacing the fluorine atoms.
Scientific Research Applications
N-[(Dimethylamino)sulfonyl]-2,5-difluoro-4-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s sulfonamide group makes it a potential candidate for enzyme inhibition studies, particularly those involving carbonic anhydrase.
Medicine: Research is ongoing into its potential as an antimicrobial or anticancer agent, leveraging its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-[(Dimethylamino)sulfonyl]-2,5-difluoro-4-methylbenzamide exerts its effects is primarily through its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt metabolic pathways and cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Core Structural Differences
The compound’s benzamide backbone distinguishes it from sulfonamide-based pesticides such as tolylfluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-(4-methylphenyl)methanesulfonamide) and dichlofluanid (1,1-dichloro-N-((dimethylamino)sulfonyl)-1-fluoro-N-phenylmethanesulfenamide) . These analogs share the dimethylamino sulfonyl group but utilize a methanesulfonamide core instead of benzamide. This structural variation likely impacts their biological targets and physicochemical properties.
Substituent Effects
- Fluorine vs. Chlorine: The target compound’s 2,5-difluoro substitution contrasts with the chloro-fluoro substitution in tolylfluanid.
- Methyl Group: The 4-methyl group on the benzamide may increase steric hindrance, affecting binding affinity compared to non-methylated analogs like dichlofluanid.
Functional Group Comparisons
- Sulfonamide vs. Benzamide : Sulfonamides (e.g., tolylfluanid) are often used as fungicides due to their ability to inhibit enzyme activity. Benzamides, however, are associated with diverse modes of action, including protein binding and receptor modulation.
Physicochemical Properties (Inferred)
Research Findings and Hypotheses
While direct studies on the target compound are absent in the provided evidence, inferences can be drawn:
- Enhanced Stability : The fluorine atoms may confer greater photostability compared to chlorine-containing analogs like tolylfluanid, reducing environmental degradation .
- Toxicity Profile: The dimethylamino sulfonyl group may improve water solubility, reducing bioaccumulation risks compared to highly lipophilic analogs.
Limitations and Contradictions
- Application Uncertainty : While structural parallels suggest agrochemical use, the absence of explicit studies precludes definitive conclusions.
Biological Activity
N-[(Dimethylamino)sulfonyl]-2,5-difluoro-4-methylbenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its therapeutic potential.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 286.28 g/mol. It features a sulfonamide group attached to a difluoromethylbenzamide structure, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H12F2N2O3S |
| Molecular Weight | 286.28 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. The minimum inhibitory concentration (MIC) values suggest that the compound has a stronger activity compared to standard treatments.
The compound's mechanism appears to involve inhibition of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth. Docking studies have revealed binding affinities with key enzymes involved in these processes, suggesting a multi-target approach.
Case Studies
-
Study on Antitubercular Activity :
A recent study evaluated the antitubercular activity of various benzamide derivatives, including this compound. The compound demonstrated promising results against Mycobacterium tuberculosis, with an IC50 value significantly lower than traditional treatments such as isoniazid (INH) . -
Cytotoxicity Assessment :
In a cytotoxicity assay against cancer cell lines, this compound showed selective toxicity towards certain cancer types while sparing normal cells. The results indicated potential as an anticancer agent, warranting further investigation into its efficacy and safety profile .
Pharmacokinetics
Pharmacokinetic studies suggest that this compound has favorable absorption characteristics with moderate bioavailability. Its distribution in biological systems appears efficient, although further studies are necessary to fully understand its metabolism and excretion pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
